Ethyl 3-[(3-nitrophenyl)formamido]propanoate
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Overview
Description
Ethyl 3-[(3-nitrophenyl)formamido]propanoate is an organic compound with the molecular formula C12H14N2O5 It is characterized by the presence of an ethyl ester group, a nitrophenyl group, and a formamido group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-[(3-nitrophenyl)formamido]propanoate typically involves the reaction of ethyl 3-aminopropanoate with 3-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-[(3-nitrophenyl)formamido]propanoate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst, ethanol solvent.
Substitution: Amines or alcohols, organic solvents like dichloromethane, and bases like triethylamine.
Hydrolysis: Hydrochloric acid or sodium hydroxide, water as the solvent.
Major Products Formed
Reduction: Ethyl 3-[(3-aminophenyl)formamido]propanoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 3-[(3-nitrophenyl)formamido]propanoic acid.
Scientific Research Applications
Ethyl 3-[(3-nitrophenyl)formamido]propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 3-[(3-nitrophenyl)formamido]propanoate involves its interaction with specific molecular targets. The nitrophenyl group can undergo reduction to form an amino group, which can then interact with biological macromolecules such as proteins and nucleic acids. This interaction can lead to various biological effects, including inhibition of enzyme activity and disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-[(3-aminophenyl)formamido]propanoate: Similar structure but with an amino group instead of a nitro group.
Ethyl 3-[(4-nitrophenyl)formamido]propanoate: Similar structure but with the nitro group in the para position.
Ethyl 3-[(2-nitrophenyl)formamido]propanoate: Similar structure but with the nitro group in the ortho position.
Uniqueness
Ethyl 3-[(3-nitrophenyl)formamido]propanoate is unique due to the specific positioning of the nitro group on the phenyl ring, which can influence its reactivity and interaction with biological targets. This positional specificity can result in distinct chemical and biological properties compared to its isomers.
Properties
IUPAC Name |
ethyl 3-[(3-nitrobenzoyl)amino]propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O5/c1-2-19-11(15)6-7-13-12(16)9-4-3-5-10(8-9)14(17)18/h3-5,8H,2,6-7H2,1H3,(H,13,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMECXIISUIPJEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCNC(=O)C1=CC(=CC=C1)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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